

Physicochemical Characteristics of Methaqualone Hydrochloride: An In-depth Technical Guide

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Compound of Interest		
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of methaqualone hydrochloride. The information is intended to support research, drug development, and analytical activities related to this compound. All quantitative data is presented in structured tables for ease of reference, and detailed experimental protocols for key analytical procedures are provided.

Chemical and Physical Properties

Methaqualone hydrochloride is the salt form of methaqualone, a quinazolinone class sedative-hypnotic agent. The hydrochloride salt exhibits distinct physical properties compared to its free base form.



Property	Value	References
Chemical Name	2-Methyl-3-(2- methylphenyl)-4(3H)- quinazolinone hydrochloride	[1][2]
CAS Number	340-56-7	[1]
Molecular Formula	C16H15CIN2O	[1][2]
Molecular Weight	286.76 g/mol	[2]
Appearance	White or almost white crystalline powder	[3]
Melting Point	255-265 °C	[1][4]
pKa (of methaqualone base)	2.4 - 2.54	[5][6]

Solubility Profile

The solubility of methaqualone hydrochloride is a critical parameter for its formulation and analytical characterization.

Solubility	References
Soluble	[7]
Soluble (1 in 12 parts)	[3][7]
Soluble (1 in 1 part)	[3][7]
Insoluble	[7]
Soluble	[1]
Soluble	[1]
	Soluble Soluble (1 in 12 parts) Soluble (1 in 1 part) Insoluble Soluble

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and quantification of methaqualone hydrochloride.



Technique	Key Data Points	References
UV-Vis Spectroscopy (in 0.01 N HCl)	λmax: ~234 nm, ~269 nm	[3][4]
UV-Vis Spectroscopy (in Ethanol)	λmax: 225 nm, 263 nm, 304 nm, 316 nm	[3][4]
Infrared (IR) Spectroscopy (KBr disk)	Principal peaks at wave numbers: 1682, 1599, 1565, 770, 1265, 697 cm ⁻¹	[7]

Experimental Protocols Synthesis of Methaqualone Hydrochloride (Two-Step Method)

This protocol outlines a common laboratory-scale synthesis of methaqualone hydrochloride.

Step 1: Synthesis of N-Acetylanthranilic Acid

- Dissolve anthranilic acid in acetic anhydride.
- Heat the mixture progressively to 190-200 °C, allowing for the distillation of acetic acid.
- Apply a vacuum to remove the final traces of acetic acid.
- Cool the reaction mixture. The resulting N-acetylanthranilic acid can be purified by recrystallization.[8][9]

Step 2: Condensation and Hydrochloride Salt Formation

- Combine N-acetylanthranilic acid and o-toluidine in a reaction vessel.
- Add a dehydrating agent such as polyphosphoric acid or use phosphorus trichloride.[8][9]
- Reflux the mixture. The reaction progress can be monitored by thin-layer chromatography (TLC).







- After the reaction is complete, cool the mixture and dissolve the residue in methanol.
- Precipitate the methaqualone hydrochloride by adding diethyl ether to the methanolic solution.[7][8]
- Filter the precipitate and dry it to obtain methaqualone hydrochloride crystals.[3]



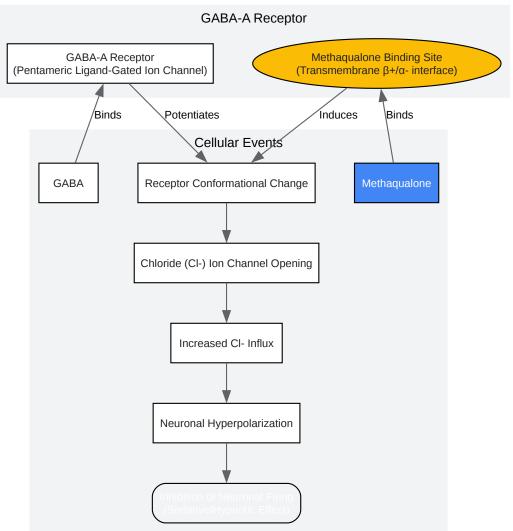
Anthranilic Acid Acetic Anhydride Heating (190-200°C) Step 2: Condensation and Salt Formation N-Acetylanthranilic Acid Reflux with Dehydrating Agent Methaqualone (base) Dissolve in Methanol Precipitate with Diethyl Ether

Synthesis of Methaqualone Hydrochloride

Methaqualone Hydrochloride



Methaqualone's Mechanism of Action at the GABA-A Receptor



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